(4Z)-4-{2-[3-(hydroxymethyl)phenyl]hydrazinylidene}-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
4-{2-[3-(hydroxymethyl)phenyl]diazen-1-yl}-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1H-pyrazol-3-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[3-(hydroxymethyl)phenyl]diazen-1-yl}-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1H-pyrazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to diazotization, thiazole formation, and pyrazolone synthesis. Each step requires specific reagents and conditions, such as acidic or basic environments, controlled temperatures, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring the purity of intermediates, and implementing efficient purification techniques. Industrial methods may also involve continuous flow processes to enhance yield and reduce production time.
Chemical Reactions Analysis
Types of Reactions
4-{2-[3-(hydroxymethyl)phenyl]diazen-1-yl}-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The diazenyl group can be reduced to form amines.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be studied for its potential biological activity. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile candidate for modifying its structure to enhance its pharmacological properties.
Industry
In industry, this compound could be used in the development of new materials with specific properties. Its complex structure allows for the design of materials with unique mechanical, optical, or electronic properties.
Mechanism of Action
The mechanism of action of 4-{2-[3-(hydroxymethyl)phenyl]diazen-1-yl}-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1H-pyrazol-3-one depends on its interaction with molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thiazole and pyrazolone rings can interact with biological receptors, modulating their function. The overall effect of the compound is determined by the combined interactions of its functional groups with various molecular targets.
Comparison with Similar Compounds
Similar Compounds
- **4-{2-[3-(hydroxymethyl)phenyl]diazen-1-yl}-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1H-pyrazol-3-one
- **4-{2-[3-(hydroxymethyl)phenyl]diazen-1-yl}-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1H-pyrazol-3-one
Uniqueness
The uniqueness of 4-{2-[3-(hydroxymethyl)phenyl]diazen-1-yl}-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1H-pyrazol-3-one lies in its combination of functional groups. The presence of a diazenyl group, thiazole ring, and pyrazolone ring in a single molecule provides a versatile platform for chemical modifications and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C21H19N5O3S |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
4-[[3-(hydroxymethyl)phenyl]diazenyl]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C21H19N5O3S/c1-13-19(24-23-16-5-3-4-14(10-16)11-27)20(28)26(25-13)21-22-18(12-30-21)15-6-8-17(29-2)9-7-15/h3-10,12,25,27H,11H2,1-2H3 |
InChI Key |
BBHIJQMZAQAKEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)OC)N=NC4=CC=CC(=C4)CO |
Origin of Product |
United States |
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